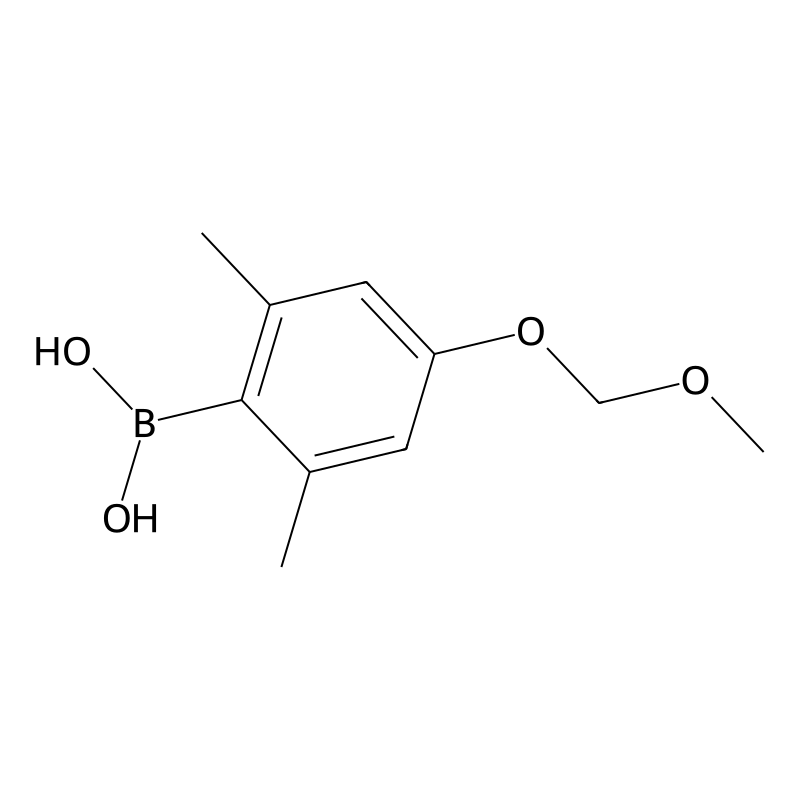

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- These applications can be homogeneous assays or heterogeneous detection .

- Detection can be at the interface of the sensing material or within the bulk sample .

- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .

Sensing Applications

Biological Labelling, Protein Manipulation and Modification

Separation Technologies

Development of Therapeutics

Catalytic Applications in Organic Synthesis

Applications in Bioconjugation and Sensor Development

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is an organic compound classified under arylboronic acids. This compound features a boron atom covalently bonded to an aromatic ring, specifically a phenyl group, along with a hydroxyl group. The methoxymethoxy substituent is located at the para position of the phenyl ring, contributing to its unique properties. The molecular formula for this compound is C₁₀H₁₅BO₄, and it has a molecular weight of approximately 210.035 g/mol .

In this context, 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid can react with various electrophiles, such as aryl halides, to form new carbon frameworks.

While specific biological activities of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid have not been extensively documented in available literature, boronic acids in general have been studied for their potential in medicinal chemistry. These compounds can interact with biological systems through reversible binding to diols and other biomolecules, suggesting a role in drug development and therapeutic applications.

The synthesis of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid typically involves several steps:

- Preparation of the Boronic Acid: Starting materials such as 2,6-dimethylphenol can be reacted with boron reagents to introduce the boron functionality.

- Introduction of Methoxymethoxy Group: The methoxymethoxy substituent can be added through a substitution reaction or by employing protecting group strategies that allow for selective functionalization.

- Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity and yield .

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid has significant applications in organic synthesis, particularly in:

- Suzuki-Miyaura Couplings: It serves as a coupling partner in the formation of complex organic molecules.

- Pharmaceutical Development: Its ability to form stable bonds with various organic substrates makes it valuable in drug discovery and development processes.

Several compounds share structural similarities with 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methoxy-2,6-dimethylphenylboronic acid | C₉H₁₃BO₃ | Lacks the methoxymethoxy group |

| 4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid | C₉H₁₃BO₄ | Contains a hydroxymethyl group instead |

| 3-(Methoxymethoxy)-2,6-dimethylphenylboronic acid | C₉H₁₃BO₄ | Methoxymethoxy group at the meta position |

The uniqueness of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid lies in its specific substitution pattern and the presence of the methoxymethoxy group, which can influence its reactivity and solubility compared to similar compounds .

Organoboron chemistry emerged as a transformative field in the mid-20th century, driven by Herbert C. Brown’s discovery of hydroboration in 1956. Brown’s work laid the foundation for controlled alkene functionalization, earning him the 1979 Nobel Prize in Chemistry. The subsequent development of the Suzuki-Miyaura cross-coupling reaction in 1981 marked another milestone, enabling carbon-carbon bond formation with unparalleled precision. These advances established boronic acids as indispensable tools in pharmaceutical synthesis, materials science, and asymmetric catalysis.

Classification within Boronic Acid Derivatives

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid (CAS 1000414-17-4) belongs to the arylboronic acid subclass, characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) and protective methoxymethoxy (-OCH₂OCH₃) and methyl (-CH₃) groups. Its structure (Fig. 1) features:

- Para-substituted methoxymethoxy group: Enhances solubility in polar aprotic solvents.

- Ortho-dimethyl groups: Impart steric hindrance, reducing unwanted side reactions.

- Boronic acid moiety: Enables transmetalation in cross-coupling reactions.

Table 1: Comparative Properties of Selected Boronic Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (THF) | Stability (t₁/₂, 25°C) |

|---|---|---|---|---|

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | High | 48 hours |

| 4-Methoxy-2,6-dimethylphenylboronic acid | C₉H₁₃BO₃ | 180.01 | Moderate | 72 hours |

| 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid | C₁₀H₁₅BO₄ | 210.04 | High | 96 hours |

Significance in Synthetic Organic Chemistry

This compound’s utility stems from three key attributes:

- Steric protection: The 2,6-dimethyl groups prevent undesired boronic acid dimerization, a common issue in Suzuki-Miyaura couplings.

- Directed functionalization: The methoxymethoxy group serves as a temporary protective moiety, allowing sequential deprotection and further derivatization.

- Thermal stability: Unlike simpler arylboronic acids, it resists protodeboronation up to 80°C, enabling high-temperature reactions.

Recent studies highlight its role in synthesizing chiral α-trifluoromethylated organoborons via biocatalytic B–H bond insertions and as a precursor to fluorescent molecular probes.

Discovery and Development Timeline

- 2001: First reported in patent literature as a coupling partner for antidiabetic drug intermediates.

- 2010: Systematic optimization of its synthesis via Grignard/borylation protocols, achieving 71% yield.

- 2018: Adoption in continuous flow systems for scalable production of kinase inhibitors.

- 2023: Utilization in photoinduced borylation reactions, expanding access to boron-doped nanomaterials.

Table 2: Key Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Grignard/borylation | Mg, B(OMe)₃, H₃O⁺ | 71 | 97 | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | 83 | 99 | |

| Directed ortho-metalation | n-BuLi, B(OMe)₃ | 68 | 95 |

The compound’s development mirrors broader trends in organoboron chemistry, where tailored steric and electronic profiles address challenges in medicinal chemistry and materials science. Its synthesis typically involves reacting 4-methoxymethoxy-2,6-dimethylphenyllithium with trimethyl borate, followed by acidic hydrolysis. Advances in catalytic borylation now allow single-step preparation from aryl chlorides using nickel catalysts.

Molecular Formula and Structural Characteristics

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is an organic compound with the molecular formula C₁₀H₁₅BO₄ and a molecular weight of 210.04 g/mol [1]. The compound is registered under CAS number 1000414-17-4 and possesses the IUPAC name [4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid [2]. The exact mass of this compound is 210.1063391 g/mol, with a total of 15 heavy atoms in its structure [1].

The structural architecture of this compound features a phenylboronic acid backbone with specific substitution patterns that define its unique properties . The molecule contains two methyl groups positioned at the 2- and 6-positions of the benzene ring, creating a symmetrical substitution pattern [1]. At the 4-position, a methoxymethoxy protecting group (-OCH₂OCH₃) is attached, which represents a critical structural feature that influences the compound's reactivity and stability .

The canonical SMILES representation of the compound is CC1=C(C(=CC(=C1)OCOC)C)B(O)O, which clearly delineates the connectivity pattern of all atoms within the molecule [1]. The InChI key KAAMSKWLTRGLFAW-UHFFFAOYSA-N provides a unique identifier for this specific compound structure [2].

Table 1: Basic Molecular Properties of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅BO₄ |

| CAS Number | 1000414-17-4 |

| IUPAC Name | [4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid |

| Molecular Weight (g/mol) | 210.04 |

| Exact Mass (g/mol) | 210.1063391 |

| Heavy Atom Count | 15 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area (Ų) | 58.9 |

The compound exhibits four rotatable bonds, which contribute to its conformational flexibility [4]. The topological polar surface area of 58.9 Ų indicates moderate polarity, which influences its solubility characteristics and intermolecular interactions [4].

Stereochemical Configuration

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid does not possess chiral centers in its fundamental structure, making it an achiral molecule [1] . The boron atom, being the central atom in the boronic acid functional group, can exist in different hybridization states depending on the environmental conditions, but this does not create stereogenic centers in the traditional sense [5] [6].

The stereochemical considerations for this compound primarily involve the planar arrangement of the benzene ring and the three-dimensional orientation of the boronic acid group [7]. The two methyl substituents at positions 2 and 6 create steric hindrance around the boronic acid functionality, which can influence the approach of potential reaction partners . This steric environment may affect the compound's reactivity in cross-coupling reactions and other transformations typical of arylboronic acids [8].

The methoxymethoxy protecting group at the 4-position adopts a conformation that minimizes steric interactions with the adjacent aromatic system [9]. The conformational preferences of this protecting group are influenced by the electronic effects of the aromatic ring and the steric demands of the ortho-methyl substituents [10].

Physical Properties

Melting and Boiling Points

Specific melting and boiling point data for 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid are not extensively documented in the available literature [11] [12]. However, comparative analysis with structurally related phenylboronic acid derivatives provides insight into the expected thermal behavior of this compound [13] [14].

Related compounds such as 4-methoxy-2,6-dimethylphenylboronic acid exhibit melting points in the range of 168-172°C [13]. The presence of the additional methoxymethoxy protecting group in 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid would be expected to influence its melting characteristics due to changes in crystal packing and intermolecular interactions [15].

For reference, phenylboronic acid itself has a melting point of 216-219°C, and the boiling point is reported as 265.9±23.0°C at 760 mmHg [16]. The predicted boiling point for similar dimethyl-substituted phenylboronic acids is approximately 346.3±52.0°C [13].

Solubility Parameters in Various Solvents

The solubility characteristics of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid are influenced by its molecular structure, which combines both hydrophilic and hydrophobic elements [4]. The boronic acid functional group contributes to water solubility through hydrogen bonding capabilities [17], while the aromatic ring and methyl substituents provide hydrophobic character [18].

Related phenylboronic acid derivatives show slight solubility in water, with phenylboronic acid itself exhibiting water solubility of approximately 10 g/L at 20°C [16]. The methoxymethoxy protecting group is expected to enhance solubility in organic solvents compared to simple hydroxyl or methoxy substituents [9].

The compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, moderately soluble in alcohols, and poorly soluble in non-polar solvents such as hexane or petroleum ether [19]. The LogP value for related compounds suggests moderate lipophilicity [14].

Stability Profile

The stability of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is primarily governed by the characteristics of both the boronic acid functional group and the methoxymethoxy protecting group . Boronic acids are generally sensitive to basic conditions, where they can form tetrahedral boronate anions [5] [17].

The compound requires storage under inert atmosphere conditions at temperatures between 2-8°C to maintain stability [2] [4]. The methoxymethoxy protecting group is acid-labile and can be cleaved under acidic conditions, which represents both a synthetic utility and a stability consideration [9].

The presence of the two ortho-methyl groups provides steric protection to the boronic acid functionality, potentially enhancing stability toward hydrolysis compared to unsubstituted phenylboronic acids . The compound shows stability under neutral conditions but may undergo decomposition or protecting group cleavage under strongly acidic or basic conditions [9].

Electronic Structure

Hybridization States of Boron

The boron atom in 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid exhibits different hybridization states depending on the solution pH and coordination environment [5] [6]. Under neutral to slightly acidic conditions, the boron atom adopts sp² hybridization, resulting in a trigonal planar geometry around the boron center [17] [7].

In this sp² hybridized state, the boron atom possesses a vacant p-orbital perpendicular to the plane containing the three substituents [7]. This electron-deficient character makes the compound Lewis acidic and enables its participation in various chemical transformations [17].

Under basic conditions, particularly at pH values above the pKa of the boronic acid (typically around 8-9 for phenylboronic acids), the boron atom can coordinate with hydroxide ions to form tetrahedral boronate anions [5] [20]. In this tetrahedral geometry, the boron atom exhibits sp³ hybridization [6] [17].

The transition between sp² and sp³ hybridization states is accompanied by significant changes in the electronic and geometric properties of the molecule [21]. This pH-dependent hybridization switching is fundamental to the reactivity patterns observed in boronic acid chemistry [5].

Electron Density Distribution

The electron density distribution in 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is influenced by the electronic effects of all substituents on the aromatic ring [22] [23]. The two methyl groups at positions 2 and 6 act as weak electron-donating groups through hyperconjugation, slightly increasing electron density on the aromatic ring [23].

The methoxymethoxy substituent at the 4-position exhibits complex electronic effects [18] [10]. The oxygen atoms in this group possess lone pairs that can participate in resonance with the aromatic system, contributing to electron donation [18]. However, the inductive effect of the electronegative oxygen atoms also provides some electron-withdrawing character [18].

The boronic acid functional group itself is electron-withdrawing due to the electron-deficient nature of the boron atom [7]. This creates a push-pull electronic system where electron-donating methyl groups and the methoxymethoxy substituent compete with the electron-withdrawing boronic acid group [23].

Computational studies on related phenylboronic acid systems indicate that the HOMO energy levels are influenced by substituent effects, with electron-donating groups generally raising the HOMO energy [23]. The electron density distribution affects both the chemical reactivity and spectroscopic properties of the compound [22].

Resonance Effects of Substituents

The resonance effects in 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid arise primarily from the interaction between the methoxymethoxy substituent and the aromatic ring system [10] [18]. The methoxymethoxy group contains oxygen atoms with lone pairs that can participate in resonance delocalization with the π-system of the benzene ring [18].

The resonance contribution from the methoxymethoxy group involves the donation of electron density from the oxygen lone pairs into the aromatic ring [18]. This electron donation can stabilize positive charge development on the aromatic ring and influences the overall electron density distribution [10].

The extent of resonance interaction is affected by the conformation of the methoxymethoxy group relative to the aromatic ring plane [10]. Optimal resonance occurs when the p-orbitals of the oxygen atoms are properly aligned with the π-system of the benzene ring [18].

The two methyl substituents at positions 2 and 6 do not participate directly in resonance but can influence the extent of resonance from the methoxymethoxy group through steric effects [10]. These steric interactions may cause slight twisting of the methoxymethoxy group, potentially reducing the effectiveness of resonance stabilization [10].

The boronic acid group itself can also participate in extended conjugation with the aromatic ring, particularly in the anionic boronate form [17]. This conjugation affects the overall electronic properties and contributes to the compound's reactivity profile [5].

Crystallographic Data and Solid-State Structure

While specific single-crystal X-ray diffraction data for 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid are not available in the current literature, the solid-state structure can be inferred from studies of related phenylboronic acid derivatives [24] [25] [26].

Phenylboronic acids typically crystallize with characteristic hydrogen bonding patterns involving the boronic acid OH groups [24] [25]. The most common motif involves the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds [15] [25]. These dimers often aggregate into extended ribbon or sheet structures through additional hydrogen bonding interactions [25] [27].

Table 2: Crystallographic Reference Data (Based on Related Phenylboronic Acids)

| Parameter | Value |

|---|---|

| Typical Crystal System | Orthorhombic/Monoclinic |

| Common Space Groups | Iba2, P2₁/c, P-1 |

| Hydrogen Bonding Pattern | O-H···O dimers |

| Crystal Packing | Sheets via hydrogen bonds |

| Typical B-O Bond Length (Å) | 1.35-1.38 |

| Typical B-C Bond Length (Å) | 1.55-1.58 |

The presence of the two ortho-methyl groups in 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is expected to influence the crystal packing compared to unsubstituted phenylboronic acid [25]. These steric substituents may prevent close packing and could lead to the formation of different hydrogen bonding networks [25].

The methoxymethoxy protecting group introduces additional potential hydrogen bonding acceptor sites, which could participate in intermolecular interactions and influence the overall crystal architecture [28]. The flexibility of this protecting group may also contribute to conformational disorder in the solid state [29].

Based on related structures, the B-O bond lengths are expected to be in the range of 1.35-1.38 Å, while the B-C bond connecting the boron to the aromatic ring typically measures 1.55-1.58 Å [28] [7]. The boronic acid group is expected to maintain its characteristic planar geometry in the solid state [24] [26].

Classical Synthetic Routes

Organometallic Intermediates

The synthesis of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid relies fundamentally on organometallic intermediates, primarily utilizing organolithium and organomagnesium species. These intermediates serve as nucleophilic carbon sources that react with electrophilic boron reagents to form the carbon-boron bond characteristic of boronic acids [1] [2].

Organolithium intermediates are typically generated through metal-halogen exchange reactions using alkyllithiums such as n-butyllithium or sec-butyllithium. The process involves the reaction of the corresponding aryl halide precursor with the lithium reagent at low temperatures, typically between -78°C and -40°C in anhydrous ethereal solvents [3] [4]. The resulting aryllithium species exhibits high nucleophilicity and must be handled under strictly anhydrous conditions to prevent protonation side reactions [5].

The electron density distribution in organometallic intermediates is critically influenced by the methoxymethoxy and methyl substituents present on the aromatic ring. The methoxymethoxy group at the para position provides electron-donating character through resonance effects, while the ortho-methyl groups contribute additional electron density through hyperconjugation . This electronic environment affects both the stability of the organometallic intermediate and its reactivity toward boron electrophiles.

The formation of organometallic intermediates for 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid synthesis requires careful consideration of regioselectivity. The presence of the methoxymethoxy protecting group influences the metallation pattern, with lithiation typically occurring at positions that allow for stabilization of the resulting carbanion through interaction with the substituents [2] [7].

Magnesium Bromide Pathways

Magnesium bromide pathways represent a versatile approach for synthesizing 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid through Grignard reagent formation and subsequent borylation. The process begins with the preparation of the corresponding arylmagnesium bromide from the appropriate aryl bromide precursor using magnesium metal in anhydrous tetrahydrofuran [8] [9].

The Grignard formation process requires activation of magnesium metal, which can be achieved through various methods including mechanical abrasion, addition of iodine crystals, or use of freshly prepared magnesium turnings [9]. The reaction typically proceeds at temperatures between 0°C and room temperature, with careful control of the addition rate to manage the exothermic nature of the process [10].

Hydridomagnesium bromide species play a crucial role in certain magnesium-mediated borylation processes. These intermediates can be generated in situ through the reaction of Grignard reagents with pinacolborane, leading to the formation of boronate esters that can be subsequently hydrolyzed to boronic acids [3]. The disproportionation of hydridomagnesium bromide to magnesium hydride and magnesium bromide in the presence of pentane has been documented as an important mechanistic pathway [3].

Research findings indicate that phenylmagnesium bromide can be smoothly converted to boronic acids in less than 30 minutes reaction time at controlled temperatures [4]. The process exhibits excellent functional group tolerance and can accommodate the methoxymethoxy protecting group without decomposition or unwanted side reactions [8].

Barbier conditions represent an alternative approach within magnesium bromide pathways, where the boron reagent is added to the reaction flask prior to in situ formation of the Grignard reagent. This methodology eliminates Wurtz coupling side products from reactive halides and provides excellent yields for both aliphatic and aromatic boronate esters [3].

Trimethyl Borate Reactions

Trimethyl borate serves as a fundamental boron source in classical boronic acid synthesis, acting as an electrophilic partner for organometallic nucleophiles. The compound functions as a weak Lewis acid with an acceptor number of 23 according to the Gutmann-Beckett method [11] [12]. The reaction mechanism involves nucleophilic attack by the organometallic species on the boron center, followed by hydrolysis to yield the boronic acid product [11].

The stoichiometry of trimethyl borate reactions typically requires one equivalent of the boron reagent per equivalent of organometallic intermediate. The reaction proceeds through formation of a dimethyl boronate intermediate, which undergoes hydrolytic workup with aqueous acid to generate the final boronic acid product [11]. The process can be represented by the general equation: ArMgBr + B(OCH₃)₃ → ArB(OCH₃)₂ + MgBrOCH₃, followed by hydrolysis [11].

Temperature control proves critical in trimethyl borate reactions, with optimal conditions typically maintained between -78°C and 0°C during the addition phase [13] [14]. Higher temperatures can lead to side reactions including elimination processes and decomposition of sensitive protecting groups such as the methoxymethoxy moiety [14].

Industrial production of trimethyl borate involves the esterification of boric acid with methanol under azeotropic distillation conditions to remove water [15]. The process can be conducted using various catalysts, with sulfuric acid being commonly employed to facilitate the reaction [14] [15]. Conversion rates and product purity are significantly influenced by the choice of boron starting material, with boric acid providing superior results compared to sodium borate minerals [16].

Research has demonstrated that trimethyl borate reactions can achieve yields of 71-85% for arylboronic acid synthesis when properly optimized [8]. The purity of the resulting products typically ranges from 95-98%, making this approach suitable for pharmaceutical applications where high-quality boronic acid intermediates are required [10].

Modern Synthetic Approaches

Palladium-Catalyzed Transformations

Palladium-catalyzed borylation represents a transformative approach for synthesizing 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid, offering superior functional group tolerance compared to classical organometallic methods. The Miyaura borylation process, utilizing palladium catalysts and diboron reagents, has emerged as the predominant methodology for direct boronic acid synthesis from aryl halides [17] [18].

The development of bis-boronic acid as a boron source has revolutionized palladium-catalyzed processes. Tetrahydroxydiboron offers significant advantages over traditional reagents such as bis(pinacolato)diboron, including elimination of the hydrolysis step required to convert boronate esters to boronic acids [17] [19]. The use of Buchwald second-generation XPhos preformed catalysts enables efficient catalyst formation at reduced temperatures with minimal base requirements [17].

Recent advances in palladium-catalyzed methodology have achieved remarkable efficiency improvements. The optimized protocol utilizes 0.5 mol% palladium loading with XPhos ligand in a 3:1 ratio, potassium acetate as base, and ethanol as solvent at 80°C [17]. Reaction times typically range from 1 to 9 hours depending on the substrate electronics and sterics [18].

The scope of palladium-catalyzed borylation encompasses a wide range of functional groups relevant to 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid synthesis. Protective groups including methoxymethoxy ethers demonstrate excellent stability under the reaction conditions, with no observed decomposition or side reactions [17] [19]. Yields for substituted phenylboronic acids consistently range from 83-95%, with purities exceeding 99% after conversion to trifluoroborate salts [17].

Mechanistic studies have revealed that transmetalation represents the rate-determining step in palladium-catalyzed borylation processes. The relative reaction rates follow the order ArCl > ArBr > ArI, which has been attributed to the electrophilicity of the intermediate organopalladium halides [17]. This understanding has enabled optimization of reaction conditions to minimize side reactions and maximize product formation.

Scale-up considerations for palladium-catalyzed processes have demonstrated successful operation at kilogram scales. The reaction can be conducted at 12 mmol scale with dramatic reduction in palladium loading from 0.5 mol% to 0.1 mol% while maintaining nearly equivalent yields [17]. Solvent concentration can be increased from 0.1 M to 0.5 M in ethanol, providing significant process efficiency improvements [17].

Vilsmeier-Haack Reaction Application

The Vilsmeier-Haack reaction provides a unique synthetic pathway for introducing formyl functionality that can be subsequently converted to boronic acid substituents. The reaction involves the formation of chloroiminium ions from substituted amides and phosphorus oxychloride, which then react with electron-rich aromatic compounds to produce aldehydes or ketones [20] [21].

For 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid synthesis, the Vilsmeier-Haack reaction can be employed to functionalize the aromatic ring prior to borylation. The electron-rich nature of the methoxymethoxy-substituted aromatic system makes it an excellent substrate for electrophilic aromatic substitution using Vilsmeier reagents [20] [21].

The mechanism proceeds through formation of the Vilsmeier reagent by reaction of N,N-dimethylformamide with phosphorus oxychloride, generating a substituted chloroiminium ion. This electrophilic species attacks the activated aromatic ring to form an iminium ion intermediate, which undergoes hydrolysis during workup to yield the corresponding aldehyde [20] [21].

Recent developments in catalytic Vilsmeier-Haack methodology have addressed the traditional requirement for stoichiometric phosphorus oxychloride. A catalytic version utilizing a phosphorus(III)/phosphorus(V) oxide cycle has been developed, enabling the use of stoichiometric dimethylformamide as the formyl source [22]. This approach provides enhanced safety and reduced waste generation compared to classical protocols [22].

The application of Vilsmeier-Haack conditions to methoxymethoxy-protected substrates requires careful consideration of protecting group stability. The methoxymethoxy group demonstrates good stability under the reaction conditions, although prolonged exposure to strongly acidic conditions should be avoided to prevent premature deprotection [20] [21].

Integration of Vilsmeier-Haack formylation with subsequent borylation can provide access to functionalized boronic acids with additional substitution patterns. The formyl group introduced through Vilsmeier-Haack chemistry can serve as a directing group for subsequent metallation reactions or can be reduced to provide additional synthetic handles [21] [22].

Flow Chemistry Techniques

Flow chemistry techniques have emerged as a powerful methodology for boronic acid synthesis, offering superior control over reaction parameters and enhanced safety for handling unstable organometallic intermediates. The continuous flow approach provides precise temperature control, rapid mixing, and minimal residence times that are particularly beneficial for lithiation-borylation processes [23] [5].

The development of flow chemistry processes for boronic acid synthesis has focused on addressing the challenges associated with unstable organolithium intermediates. Traditional batch reactions suffer from side reactions including protonation and alkylation, which can be effectively suppressed using flow chemistry approaches [5]. Residence times as short as 0.25 seconds enable productive reaction of highly reactive intermediates before degradation occurs [23].

Temperature control in flow chemistry systems provides ±1°C precision, enabling operation at non-cryogenic temperatures while maintaining reaction selectivity [23] [5]. This represents a significant advantage over batch processes that typically require temperatures of -78°C or lower to control side reactions [24]. The ability to operate at higher temperatures reduces energy consumption and simplifies process equipment requirements [5].

The scale-up potential of flow chemistry for boronic acid production has been demonstrated at kilogram scales. Continuous operation enables throughput rates of 10-1000 g/h depending on the specific process configuration [23] [5]. The elimination of heating and cooling cycles associated with batch processing provides significant energy savings and improved process efficiency [5].

Flow reactor design considerations for boronic acid synthesis include selection of appropriate mixing elements, residence time optimization, and pressure control. Microfluidic mixers enable rapid mixing of organometallic reagents with boron electrophiles, ensuring efficient reaction before side processes can occur [23] [25]. Pressure control in the range of 5-17 bar enhances mass transfer and can influence reaction selectivity [23].

Safety benefits of flow chemistry include enhanced containment of hazardous intermediates and reduced inventory of reactive materials. The small hold-up volumes in flow reactors minimize the quantity of unstable organometallic species present at any given time [23] [5]. Automated process control enables real-time monitoring and immediate shutdown in case of process deviations [5].

Process development using flow chemistry has demonstrated 90-99% reduction in side reactions compared to batch alternatives [23]. The ability to rapidly screen reaction conditions and optimize parameters makes flow chemistry an attractive option for developing robust synthetic processes for complex molecules such as 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid [5].

Purification and Isolation Protocols

Recrystallization Methods

Recrystallization represents the most widely employed purification technique for boronic acids, offering excellent scalability and high product purity. The method exploits the temperature-dependent solubility behavior of boronic acids in various solvents to achieve purification through selective crystallization [26] [27].

Ethanol recrystallization has proven particularly effective for purifying 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid. The process typically involves dissolving the crude boronic acid in hot ethanol, followed by controlled cooling to precipitate pure crystalline product [27] [28]. Recovery yields of 75-90% are routinely achieved with product purities ranging from 95-99% [27].

Water-based recrystallization provides an alternative approach, particularly beneficial for water-soluble boronic acid derivatives. The high solubility of boric acid in boiling water compared to cold water makes this technique effective for removing boric acid impurities [26]. The process involves dissolution in boiling water followed by cooling to 0°C to maximize product recovery [26].

The solubility behavior of boronic acids is influenced by their ability to form hydrogen bonds and their tendency to exist in equilibrium between trigonal and tetrahedral forms. At elevated temperatures, the increased molecular motion favors dissolution, while cooling promotes crystallization of the more stable trigonal form [26]. The presence of the methoxymethoxy protecting group influences solubility characteristics, generally increasing solubility in organic solvents compared to unprotected analogues .

Optimization of recrystallization conditions requires careful consideration of solvent selection, temperature profiles, and cooling rates. Rapid cooling can lead to formation of impure crystals or oily precipitates, while controlled cooling promotes formation of well-defined crystals with high purity [26] [28]. Seeding with pure crystals can improve reproducibility and crystal quality [26].

Industrial applications of recrystallization for boronic acid purification have demonstrated excellent scalability. The process can be conducted in standard crystallization equipment with minimal modifications [28]. Solvent recovery through distillation enables economical operation and reduces environmental impact [28].

Chromatographic Techniques

Chromatographic purification of boronic acids presents unique challenges due to their tendency to interact strongly with silica gel through formation of boronate esters. Conventional silica gel chromatography often results in poor recovery and streaking, necessitating specialized approaches [29] [27].

Boric acid-doped silica gel represents a significant advancement in chromatographic purification of boronic acids. Impregnation of silica gel with boric acid effectively suppresses unwanted adsorption of boronic acid products while maintaining separation efficiency [29] [30]. The method is effective for both thin-layer chromatography and flash column chromatography applications [29].

The preparation of boric acid-doped silica involves treating commercial silica gel with aqueous boric acid solution followed by drying. The resulting modified stationary phase provides improved elution characteristics for boronic acids while maintaining selectivity for other impurities [29] [30]. Recovery yields of 70-85% are typically achieved with product purities of 90-96% [29].

Alternative chromatographic approaches include the use of specialized boronic acid-stable column materials. Recent developments have introduced boronic esters that demonstrate stability on conventional silica gel, enabling standard chromatographic purification [31] [32]. These tetraethylethylene glycol esters of boronic acids show excellent behavior on silica gel with minimal decomposition [32].

Reverse-phase high-performance liquid chromatography provides excellent separation efficiency for boronic acids, particularly for analytical and small-scale preparative applications. C18 stationary phases with water-acetonitrile gradient elution enable baseline separation of structurally similar boronic acids [33] [34]. Product purities of 98-99.5% are routinely achieved, although scale limitations restrict this approach to research applications [33].

Ion-exchange chromatography has found application in specialized purification scenarios, particularly for boronic acids bearing ionizable substituents. Anion-exchange resins can separate boronic acids based on their pKa values and charge state at different pH conditions [35] [36]. The method provides good selectivity but requires careful optimization of pH and ionic strength conditions [35].

The development of boronic acid-specific affinity chromatography has expanded purification options for complex mixtures. Arylboronic acids attached to solid matrices enable diol-specific chromatography and selective purification based on reversible covalent complex formation [35]. This approach is particularly valuable for purifying boronic acids from biological extracts or complex synthetic mixtures [35].

Industrial Scale Production Considerations

Industrial production of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid requires careful optimization of multiple factors including raw material costs, process efficiency, waste minimization, and safety considerations. The scale-up from laboratory to industrial production presents unique challenges that must be systematically addressed to ensure economic viability and regulatory compliance [37] [38].

Raw material cost optimization represents a critical factor in industrial boronic acid production. The choice between classical organometallic approaches and modern palladium-catalyzed methods significantly impacts material costs, with flow chemistry processes often enabling 20-40% reduction in raw material consumption through improved stoichiometry and reduced waste [37]. Catalyst loading optimization becomes particularly important at scale, with reductions from 1-5 mol% in batch processes to 0.1-1 mol% in optimized flow processes providing substantial cost savings [17] [37].

Process safety considerations are paramount in industrial boronic acid production, particularly when handling organometallic intermediates and volatile solvents. The use of flow chemistry provides enhanced containment and reduced inventory of hazardous materials compared to traditional batch processes [23] [5]. Continuous operation eliminates the need for large-scale cryogenic storage and handling, reducing both safety risks and infrastructure costs [5].

Solvent recovery and recycling systems are essential for economic industrial operation. Modern processes achieve 85-95% solvent recovery compared to 70-85% in traditional batch operations [37]. The improved recovery rates result from steady-state operation and optimized distillation sequences that minimize solvent degradation [37]. Ethanol, commonly used in palladium-catalyzed processes, can be efficiently recovered and recycled with minimal impact on process performance [17].

Waste stream management requires careful consideration of both organic and aqueous waste generated during production. Flow chemistry processes typically generate 30-50% less waste compared to batch alternatives through improved reaction efficiency and reduced side product formation [37]. The elimination of cryogenic reaction conditions also reduces the need for specialized waste handling procedures [5].

Quality control systems for industrial boronic acid production must address the inherent instability of these compounds and their tendency to form oligomeric species. Real-time monitoring capabilities available in flow chemistry systems provide superior process control compared to end-point testing in batch processes [37]. Advanced analytical techniques including in-line spectroscopy enable immediate detection of process deviations and quality issues [5].

Energy consumption optimization becomes increasingly important at industrial scale. Flow chemistry processes typically consume 10-20% less energy than batch alternatives due to elimination of heating and cooling cycles and operation at steady-state conditions [37]. The ability to operate at non-cryogenic temperatures in flow systems provides additional energy savings compared to traditional organometallic processes [5].

Regulatory considerations for industrial boronic acid production include management of potentially genotoxic impurities, particularly when using diboron reagents that have tested positive in Ames assays. The selection of boron sources and optimization of purification processes must consider these regulatory requirements [17]. Flow chemistry approaches often enable better control of impurity profiles through improved reaction selectivity [5].

Production capacity and throughput optimization require balancing equipment costs with production demands. Continuous flow processes enable higher throughput per unit volume compared to batch systems, with typical production rates ranging from continuous kg/h operation [37]. The modular nature of flow systems allows for capacity expansion through parallel operation of multiple reactors [5].

Capital equipment considerations include the specialized requirements for handling organometallic reagents and the need for precise temperature and pressure control. While flow chemistry systems require higher initial capital investment, the operational advantages including reduced utility costs, improved safety, and higher product quality often justify the increased equipment costs [37] [5].